4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde
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Overview
Description
4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde is a complex organic compound that features a pyrazole ring substituted with a chloro and nitro group, linked to a methoxybenzaldehyde moiety
Mechanism of Action
Target of action
The compound contains a pyrazole ring, which is a common feature in many biologically active compounds . Pyrazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific target would depend on the exact structure and functional groups present in the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of 4-chloropyrazole, followed by the formation of a pyrazole-aldehyde intermediate. This intermediate is then subjected to a condensation reaction with 3-methoxybenzaldehyde under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzoic acid.
Reduction: 4-[(4-chloro-3-amino-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitro-1H-pyrazole: Shares the pyrazole core with similar substituents.
3-methoxybenzaldehyde: Contains the methoxybenzaldehyde moiety.
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde: Lacks the nitro group.
Uniqueness
4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups in the same molecule allows for versatile chemical transformations and interactions .
Properties
IUPAC Name |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c1-20-11-4-8(7-17)2-3-9(11)5-15-6-10(13)12(14-15)16(18)19/h2-4,6-7H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWDXLCGORKRHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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